3-[3-(Propan-2-yloxy)phenyl]propan-1-ol, also known as ICI-118,551, is a beta-adrenergic blocker that has garnered attention for its potential applications in treating hypertension and other cardiovascular diseases. This compound is characterized by its unique structure, which includes a propan-2-yloxy group attached to a phenyl ring, contributing to its biological activity. Its molecular formula is C15H23NO2, with a molecular weight of 249.35 g/mol, and it appears as a white to off-white crystalline powder with a melting point of 157-160°C and limited solubility in water (0.8 mg/mL) .
This compound functions primarily as a selective beta-adrenergic blocker, which means it can inhibit the action of catecholamines on beta receptors. It has been shown to possess little to no intrinsic sympathomimetic activity, making it effective in managing conditions related to the cardiovascular system such as hypertension. Its mechanism of action involves binding to beta receptors, thus modulating various biochemical pathways and influencing heart rate and blood pressure .
The synthesis of 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol typically involves the following steps:
3-[3-(Propan-2-yloxy)phenyl]propan-1-ol has several applications:
Research has shown that 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol interacts specifically with beta receptors, leading to significant modulation of cardiac activity. Studies have indicated its potential in inhibiting certain enzymes involved in cardiovascular pathways, which may provide insights into new therapeutic approaches for heart-related conditions .
Several compounds share structural similarities with 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol | Contains an amino group | Lacks the isopropyl group on the phenyl ring |
| 3-Amino-1-propanol | Simple structure without aromatic rings | Lacks both phenyl and isopropyl groups |
| 1-Amino-2-propanol | Contains an amino group but different substitution pattern | Lacks the phenyl ring |
| 3-(4-Methoxyphenyl)propan-1-ol | Contains methoxy group instead of propan-2-yloxy | Different functional group affecting biological activity |
The uniqueness of 3-[3-(Propan-2-yloxy)phenyl]propan-1-ol lies in its chiral nature and the presence of both an amino group and a hydroxyl group on a phenyl-substituted carbon chain. This structural complexity enhances its versatility in